Cas no 201283-56-9 ((2S,3S,3''S)-N-3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoylazetidine-2-carboxylic Acid tert-butyl Ester)

201283-56-9 structure
Nome del prodotto:(2S,3S,3''S)-N-3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoylazetidine-2-carboxylic Acid tert-butyl Ester
(2S,3S,3''S)-N-3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoylazetidine-2-carboxylic Acid tert-butyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- LogP
- (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3- tert-butoxycarbonylpropanoyl]azetidine
- (2S,3S,3??S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3- tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid ...
- (2S,3S,3''S)-N-[3-(3-Acetoxy-3-MethoxycarbonylpropanaMido)-3- tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester
- (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3- tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester
- (2S,3S,3'S)-N-[3-(3-ACETOXY-3-METHOXYCARBONYLPROPANAMIDO)-3-TERT-BUTOXYCARBONYLPROPANOYL]AZETIDINE-2-CARBOXYLIC ACID T...
- (2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamido)-3-t-butoxycarbonylpropanoyl]azetidine-2-carboxylic acid t-butyl ester
- (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid t...
- (2S,3S,3''S)-N-3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoylazetidine-2-carboxylic Acid tert-butyl Ester
- (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-
- (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tBoc-propanoyl]azetidine-2-carboxylic Acid tBu Ester
- DB-221909
- Tert-butyl (2s)-1-[(3s)-3-{[(3s)-3-(acetyloxy)-4-methoxy-4-oxobutanoyl]amino}-4-tert-butoxy-4-oxobutanoyl]azetidine-2-carboxylate
- J-013038
- 1,1-Dimethylethyl (I+/-S,2S)-I+/--[[(3S)-3-(acetyloxy)-4-methoxy-1,4-dioxobutyl]amino]-2-[(1,1-dimethylethoxy)carbonyl]-I(3)-oxo-1-azetidinebutanoate
- 1-Azetidinebutanoic acid, alpha-[[(3S)-3-(acetyloxy)-4-methoxy-1,4-dioxobutyl]amino]-2-[(1,1-dimethylethoxy)carbonyl]-gamma-oxo-, 1,1-dimethylethyl ester, (alphaS,2S)-
- (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Est er
- 201283-56-9
- DTXSID201101150
- tert-butyl (2S)-1-[(3S)-3-[[(3S)-3-acetyloxy-4-methoxy-4-oxobutanoyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]azetidine-2-carboxylate
- (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester
-
- Inchi: InChI=1S/C23H36N2O10/c1-13(26)33-16(21(31)32-8)12-17(27)24-14(19(29)34-22(2,3)4)11-18(28)25-10-9-15(25)20(30)35-23(5,6)7/h14-16H,9-12H2,1-8H3,(H,24,27)/t14-,15-,16-/m0/s1
- Chiave InChI: LQRHWAIDWDZGBA-JYJNAYRXSA-N
- Sorrisi: O=C(N1[C@H](C(=O)OC(C)(C)C)CC1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)C[C@H](OC(=O)C)C(=O)OC
Proprietà calcolate
- Massa esatta: 500.23700
- Massa monoisotopica: 500.23699535g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 35
- Conta legami ruotabili: 15
- Complessità: 840
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 155Ų
- XLogP3: 0.8
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 641.9±55.0 °C at 760 mmHg
- Punto di infiammabilità: 342.0±31.5 °C
- Indice di rifrazione: 1.496
- PSA: 154.61000
- LogP: 0.96920
- Pressione di vapore: 0.0±1.9 mmHg at 25°C
(2S,3S,3''S)-N-3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoylazetidine-2-carboxylic Acid tert-butyl Ester Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,3S,3''S)-N-3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoylazetidine-2-carboxylic Acid tert-butyl Ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B690322-5mg |
(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester |
201283-56-9 | 5mg |
$ 173.00 | 2023-04-18 | ||
TRC | B690322-50mg |
(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester |
201283-56-9 | 50mg |
$ 1326.00 | 2023-04-18 |
(2S,3S,3''S)-N-3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoylazetidine-2-carboxylic Acid tert-butyl Ester Letteratura correlata
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
201283-56-9 ((2S,3S,3''S)-N-3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoylazetidine-2-carboxylic Acid tert-butyl Ester) Prodotti correlati
- 34316-54-6(2,2'-Dibromobianthrone)
- 1516637-37-8(5-Chloro-n-cyclopentylpyrimidin-2-amine)
- 1021215-32-6(N-(1,3-benzothiazol-5-yl)-1-methanesulfonylpiperidine-4-carboxamide)
- 133388-96-2(FOr-NLE-OH)
- 1261651-74-4(3-Chloro-4-hydroxy-5-(2-(trifluoromethoxy)phenyl)pyridine)
- 861320-25-4(2-(bromomethyl)-3-butyloxirane)
- 445268-97-3(3-Amino-N-(2,5-difluorophenyl)-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide)
- 25044-06-8(3-methyl-2-methylidenepentanoic acid)
- 2679920-25-1(rac-(1R,6S)-6-{(prop-2-en-1-yloxy)carbonylamino}cyclohex-3-ene-1-carboxylic acid)
- 2097986-33-7(1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
